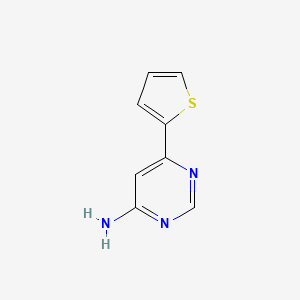

6-(Thiophen-2-yl)pyrimidin-4-amine

Beschreibung

6-(Thiophen-2-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a thiophene substituent at the 6-position of the pyrimidine core.

Eigenschaften

IUPAC Name |

6-thiophen-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXVZTXHSUFDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 6-(Thiophen-2-yl)pyrimidin-4-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified through various reactions to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

6-(Thiophen-2-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The pyrimidine ring can be reduced to form different derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiophene ring. Common reagents used in these reactions include oxidizing agents like 3-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles like aniline.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Roles:

- Intermediate in Drug Synthesis: This compound is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders, cancer, and fibrosis. Its structural features allow for modifications that enhance drug efficacy and specificity .

Case Studies:

- Inhibition of Enzymes: Research has demonstrated that 6-(Thiophen-2-yl)pyrimidin-4-amine acts as an inhibitor of critical enzymes such as collagen prolyl 4-hydroxylase and dihydrofolate reductase, which are involved in collagen biosynthesis and folate metabolism, respectively. This inhibition can lead to therapeutic effects in conditions like fibrosis and cancer .

Agricultural Chemistry

Application:

- Agrochemical Formulation: The compound is incorporated into agrochemicals to improve pest control strategies while reducing environmental impact compared to conventional pesticides. Its effectiveness in this area is attributed to its ability to target specific biological pathways in pests .

Material Science

Innovations:

- Organic Semiconductors: Research indicates that this compound can be used in the development of organic semiconductors, which are crucial for enhancing the performance of electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .

Biochemical Research

Focus Areas:

- Enzyme Inhibition Studies: The compound has been studied for its role in inhibiting various enzymes that are essential for metabolic pathways. This research contributes to understanding potential therapeutic targets for diseases such as cancer and metabolic disorders .

Analytical Chemistry

Utilization:

Wirkmechanismus

The mechanism of action of 6-(Thiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of tyrosine kinases, which are involved in various signaling pathways related to cell growth and differentiation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Key Observations :

Key Observations :

Physicochemical Properties

Key Observations :

- Thiophene and phenyl substituents reduce solubility compared to polar groups (e.g., triazole, CF₃).

- Melting points are sparsely reported but likely correlate with crystallinity influenced by substituent planarity .

Biologische Aktivität

6-(Thiophen-2-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of antiparasitic and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Structure and Properties

The compound features a pyrimidine ring substituted with a thiophene moiety, which is known to enhance biological activity through various mechanisms. The structural characteristics contribute to its interaction with biological targets, including enzymes and receptors involved in disease processes.

Antiparasitic Activity

Recent studies have highlighted the potential of thiophen-2-yl-pyrimidine derivatives as effective agents against schistosomiasis, a disease caused by parasitic worms.

Key Findings:

- In vitro tests indicated that certain thiophen-2-yl analogues produced long-lasting paralysis in Schistosoma mansoni at concentrations that were non-toxic to mammalian cells, suggesting a selective action against the parasite .

- The structure-activity relationship (SAR) studies revealed that modifications to the thiophene and pyrimidine rings could enhance antiparasitic efficacy while reducing cytotoxicity to human cells .

Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines, with promising results indicating its ability to induce apoptosis and inhibit cell proliferation.

Case Studies:

-

Breast Cancer (MCF-7 Cells):

- Compounds derived from this compound exhibited significant cytotoxic effects against MCF-7 cells, with some derivatives showing better activity than standard chemotherapeutic agents .

- Apoptotic cell death was confirmed using staining techniques, indicating that these compounds may trigger programmed cell death pathways .

-

Colon and Liver Cancer:

- Other derivatives demonstrated selective antiproliferative activity against HCT-116 (colon) and HepG2 (liver) cancer cells while maintaining low toxicity towards normal fibroblast cells (BJ-1) .

- The anticancer effects were correlated with molecular docking studies that suggested favorable binding interactions with key proteins involved in cancer cell survival .

The biological activity of this compound can be attributed to its ability to interact with microtubules and other cellular targets:

- Microtubule Disruption: The compound's analogues were found to affect microtubule dynamics, leading to impaired cellular division in cancer cells and paralysis in parasites .

- Apoptosis Induction: The compounds promote apoptotic pathways, evidenced by increased early and late apoptotic cell populations in treated cancer cell lines .

Data Summary

| Biological Activity | Target Organism/Cell Line | Effect | IC50/EC50 Values |

|---|---|---|---|

| Antiparasitic | Schistosoma mansoni | Paralysis | ~1 μM |

| Anticancer | MCF-7 | Cytotoxicity | Varies (specific values not provided) |

| Anticancer | HCT-116 | Selective inhibition | Varies (specific values not provided) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.